4-aminonaphthalene-1-sulfonyl fluoride
Description
Properties
CAS No. |
1716-71-8 |
|---|---|
Molecular Formula |
C10H8FNO2S |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Aminonaphthalene 1 Sulfonyl Fluoride
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry
SuFEx chemistry leverages the unique properties of the sulfur(VI)-fluoride bond. This bond is remarkably stable under many conditions, including resistance to reduction and thermolysis, yet can be activated to react with nucleophiles. mdpi.comsigmaaldrich.com This latent reactivity makes sulfonyl fluorides like 4-aminonaphthalene-1-sulfonyl fluoride valuable connectors in chemical synthesis. sigmaaldrich.comchem-station.com The activation for these exchange reactions is often facilitated by proton or silicon-based reagents. chem-station.com
Kinetic and Thermodynamic Aspects of SuFEx Reactions
The S(VI)-F bond in sulfonyl fluorides is thermodynamically stable, with a bond energy around 80-90 kcal/mol, significantly higher than the S(VI)-Cl bond (approx. 46 kcal/mol). chem-station.com Despite this stability, the sulfur center is electrophilic and can undergo nucleophilic substitution. The key to SuFEx is activating the S-F bond, transforming the fluoride from a strongly bonded component into a good leaving group. nih.gov
Kinetic studies on SuFEx reactions, particularly in biological contexts, reveal that the reaction often follows a two-step mechanism involving noncovalent binding followed by the covalent bond formation. nih.gov This results in a nonlinear dependence of the reaction rate on concentration. nih.gov The reactivity order for SuFExable groups is influenced by the electronic environment. For aryl silyl (B83357) ethers, a suggested reactivity order is: –N=SOF₂ > -SO₂F > –OSO₂F > –N=S(O)(OAr)F. nih.gov This places sulfonyl fluorides (-SO₂F) as highly reactive hubs in the SuFEx family. nih.govnih.gov
Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)
4-Aminonaphthalene-1-sulfonyl fluoride's sulfonyl fluoride group reacts with a variety of nucleophiles, typically under catalytic conditions, to form stable sulfonated products.
Amines: The reaction with primary and secondary amines yields sulfonamides. This amidation is a cornerstone of SuFEx chemistry. chemrxiv.orgnih.gov The reaction can be catalyzed by various systems, including combinations of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives, or Lewis acids like calcium triflimide (Ca(NTf₂)₂). chemrxiv.orgnih.govnih.gov These methods are effective even for sterically hindered amines. chemrxiv.orgnih.gov
Alcohols: Phenols and other alcohols react with sulfonyl fluorides to form sulfonate esters. acs.org The reaction with phenols, often used as their silyl ethers, proceeds smoothly in the presence of a base catalyst. chem-station.comnih.gov N-heterocyclic carbenes (NHCs) have also been identified as effective organocatalysts for the reaction between sulfonyl fluorides and alcohols. acs.org
Thiols: While less commonly detailed specifically for 4-aminonaphthalene-1-sulfonyl fluoride, the general synthesis of sulfonyl fluorides can start from thiols, implying a reverse reaction pathway under specific conditions. mdpi.com The primary SuFEx application involves forming S-N and S-O bonds.
The table below summarizes the reactivity of the sulfonyl fluoride group with various nucleophiles.
Interactive Table: SuFEx Reactions of the Sulfonyl Fluoride Group| Nucleophile Type | Product | Catalyst/Conditions Examples |
|---|---|---|
| Amines (R-NH₂) | Sulfonamides (R-NH-SO₂-Ar) | HOBt/Silicon additives, Ca(NTf₂)₂/DABCO, BEMP nih.govchemrxiv.orgnih.gov |
| Alcohols (R-OH) | Sulfonate Esters (R-O-SO₂-Ar) | N-Heterocyclic Carbenes (NHCs), DBU, BTMG/HMDS nih.govacs.orgthieme-connect.com |
Catalytic and Non-Catalytic SuFEx Transformations
While the S-F bond is stable, its reaction with nucleophiles is typically slow and requires activation. chemrxiv.org Therefore, most SuFEx transformations are catalytic.
Catalytic Reactions: A wide range of catalysts has been developed to promote SuFEx reactions.
Base Catalysis: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and various guanidines are common. nih.govnih.gov They are thought to activate the nucleophile or the sulfonyl fluoride itself.
Nucleophilic Catalysis: 1-hydroxybenzotriazole (HOBt) has been shown to be an outstanding nucleophilic catalyst, activating the S(VI)-F bond for amidation reactions. chemrxiv.orgnih.govresearchgate.net
Lewis Acid Catalysis: Metal salts such as Ca(NTf₂)₂ can activate S(VI) fluorides for reactions with amines. nih.govresearchgate.net
Organocatalysis: N-heterocyclic carbenes (NHCs) act as effective catalysts for reactions with both alcohols and amines. acs.org
Non-Catalytic Reactions: In some cases, particularly with highly reactive nucleophiles or under forcing conditions, the reaction may proceed without a catalyst, though this is less common for achieving high efficiency and selectivity. nih.gov Proximity-enabled reactions, where the reacting groups are held close together by a molecular scaffold (e.g., within a protein binding site), can also proceed without an external catalyst. nih.govenamine.net
Reactions Involving the Naphthalene-Bound Amino Group
The amino group on the naphthalene (B1677914) ring provides a second site for chemical modification, orthogonal to the SuFEx chemistry of the sulfonyl fluoride group.
Amination and Amidation Reactions
The primary amino group of 4-aminonaphthalene-1-sulfonyl fluoride can undergo standard reactions typical of arylamines. This includes acylation with acid chlorides or anhydrides to form amides, or alkylation to form secondary or tertiary amines. The high chemoselectivity of certain reagents allows for the modification of the amino group without affecting the relatively inert sulfonyl fluoride moiety. mdpi.com
Diazotization and Subsequent Transformations
The amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations, such as:
Sandmeyer-type reactions: Replacement of the diazonium group with halides (Cl, Br), cyanide (CN), or other nucleophiles.
Schiemann reaction: Replacement with fluorine.
Gomberg-Bachmann reaction: Arylation reactions.
Azo coupling: Reaction with activated aromatic compounds to form azo dyes.
These transformations allow for extensive diversification of the naphthalene core of the molecule, while potentially leaving the sulfonyl fluoride group intact for subsequent SuFEx coupling reactions.
Condensation Reactions
Condensation reactions of 4-aminonaphthalene-1-sulfonyl fluoride, particularly those leading to the formation of sulfonamides, are of significant interest. The sulfonyl fluoride group, while relatively stable, can be activated to react with nucleophiles such as primary and secondary amines. These reactions represent a key method for the synthesis of diverse sulfonamide derivatives.
The direct reaction of sulfonyl fluorides with amines can be challenging due to the high strength of the sulfur-fluorine bond. theballlab.com Consequently, activation methods are often employed to facilitate the sulfonamidation process. Research into the reactivity of aryl sulfonyl fluorides has identified several effective strategies.
Lewis Acid Catalysis: One approach involves the use of Lewis acids to enhance the electrophilicity of the sulfur atom. For instance, calcium triflimide [Ca(NTf2)2] has been demonstrated to activate aryl sulfonyl fluorides for reaction with a variety of amines. theballlab.com In a typical procedure, the reaction of an aryl sulfonyl fluoride with an amine in the presence of Ca(NTf2)2 in a suitable solvent like tert-amyl alcohol at elevated temperatures leads to the formation of the corresponding sulfonamide in good to excellent yields. theballlab.com While a specific study on 4-aminonaphthalene-1-sulfonyl fluoride is not available, the general applicability of this method to a range of electronically and sterically diverse aryl sulfonyl fluorides suggests its potential utility. theballlab.com
Nucleophilic Catalysis: An alternative strategy employs nucleophilic catalysts, such as 1-hydroxybenzotriazole (HOBt), in combination with silicon additives. chemrxiv.org This catalytic system has proven effective for the amidation of a broad spectrum of sulfonyl fluorides, including those that are sterically hindered. chemrxiv.org The proposed mechanism involves the formation of a more reactive intermediate, which is then readily attacked by the amine.
The following table summarizes representative conditions for the catalyzed condensation of aryl sulfonyl fluorides with amines, which can be extrapolated to 4-aminonaphthalene-1-sulfonyl fluoride.
| Catalyst System | Amine Substrate (Example) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ca(NTf2)2 | Aniline | tert-Amyl alcohol | 60 | 85 | theballlab.com |
| HOBt / TMDS | Various amines | DMSO | 25 | 87-99 | chemrxiv.org |
TMDS: Tetramethyldisiloxane DMSO: Dimethyl sulfoxide
These catalyzed condensation reactions highlight the versatility of the sulfonyl fluoride group as a precursor to complex sulfonamides, a class of compounds with significant applications. ekb.eg
Intramolecular Reactivity and Cyclization Pathways
The bifunctional nature of 4-aminonaphthalene-1-sulfonyl fluoride, possessing both a nucleophilic amino group and an electrophilic sulfonyl fluoride, raises the possibility of intramolecular reactions to form heterocyclic systems. Such cyclization pathways would lead to the formation of fused-ring structures containing a sulfonamide linkage, known as sultams.
While specific studies detailing the intramolecular cyclization of 4-aminonaphthalene-1-sulfonyl fluoride are not prevalent in the literature, the synthesis of heterocyclic compounds containing an endocyclic sulfonamide fragment from related starting materials has been reported. nih.gov For example, the condensation of sulfonyl chlorides with compounds containing appropriately positioned amine functionalities is a known method for constructing cyclic sulfonamides. nih.gov
The potential for intramolecular cyclization of 4-aminonaphthalene-1-sulfonyl fluoride would likely depend on the reaction conditions, such as the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity, and a suitable solvent. The regioselectivity of such a reaction would be of interest, as cyclization could theoretically occur at different positions on the naphthalene ring system, although the formation of a five or six-membered ring is generally favored.
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for the transformations of 4-aminonaphthalene-1-sulfonyl fluoride is essential for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of experimental and computational approaches.
Computational chemistry provides powerful tools for investigating the transition states of chemical reactions. For the sulfonylation of nucleophiles by sulfonyl fluorides, two primary mechanisms are often considered: a direct nucleophilic substitution (SN2-like) at the sulfur atom or an elimination-addition pathway. nih.gov
A computational study on the sulfonylation of a lysine (B10760008) residue by a different aromatic sulfonyl fluoride inhibitor revealed a detailed mechanistic pathway. nih.gov This study, through the use of density functional theory (DFT) calculations, identified the transition state structures and calculated the associated energy barriers. nih.gov The findings indicated a specific mechanism favored within the enzyme's active site, involving proton transfers that lower the energy barriers of the key transition states. nih.gov
While this study was not on 4-aminonaphthalene-1-sulfonyl fluoride itself, the principles of transition state analysis can be applied. A theoretical investigation into its reactions would likely involve modeling the approach of a nucleophile to the sulfonyl fluoride group and calculating the energies of the transition states for different possible pathways. Such an analysis would provide insights into the preferred reaction mechanism.
The nature of intermediates in the reactions of 4-aminonaphthalene-1-sulfonyl fluoride is closely linked to the operative reaction mechanism. In a direct substitution pathway, the reaction may proceed through a single transition state without a stable intermediate. However, in an elimination-addition mechanism, the formation of a highly reactive sulfene (B1252967) intermediate (R-SO2) could be involved, although this is less common for aryl sulfonyl fluorides compared to alkyl sulfonyl chlorides.
In the context of catalyzed reactions, the formation of an intermediate complex is a key step. For instance, in the Ca(NTf2)2 catalyzed sulfonamidation, an intermediate where the calcium ion is coordinated to the oxygen atoms of the sulfonyl fluoride is proposed. theballlab.com This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.
Similarly, in the HOBt-catalyzed reaction, the formation of a sulfonyl-HOBt ester intermediate is hypothesized. chemrxiv.org This intermediate is more reactive than the starting sulfonyl fluoride and readily reacts with the amine to furnish the sulfonamide product.
A study on the reaction of 5-dimethyl aminonaphthalene-1-sulfonyl chloride (a related compound) with dimethylsulfoxide proposed a sulfoxonium intermediate. researchgate.net This highlights the potential for various intermediates depending on the reactants and conditions.
Advanced Spectroscopic and Structural Elucidation of 4 Aminonaphthalene 1 Sulfonyl Fluoride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity and chemical environment of individual atoms. For a molecule like 4-aminonaphthalene-1-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for unambiguous structural assignment.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. The aromatic region of the ¹H NMR spectrum of 4-aminonaphthalene-1-sulfonyl fluoride is expected to be complex due to the fused ring system. The protons on the naphthalene (B1677914) ring will exhibit characteristic chemical shifts and coupling patterns. The amino (-NH₂) protons may appear as a broad singlet, and its chemical shift can be solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 4-Aminonaphthalene-1-Sulfonyl Fluoride
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 7.20 - 7.40 | Doublet | J(H2-H3) = ~8.0 |
| H-3 | 6.80 - 7.00 | Doublet | J(H3-H2) = ~8.0 |
| H-5 | 8.00 - 8.20 | Doublet | J(H5-H6) = ~8.5 |
| H-6 | 7.50 - 7.70 | Triplet | J(H6-H5) = ~8.5, J(H6-H7) = ~7.5 |
| H-7 | 7.60 - 7.80 | Triplet | J(H7-H6) = ~7.5, J(H7-H8) = ~8.0 |
| H-8 | 8.80 - 9.00 | Doublet | J(H8-H7) = ~8.0 |
| -NH₂ | 4.00 - 5.50 | Broad Singlet | - |
Note: Predicted values are based on the analysis of similar aminonaphthalene and sulfonyl fluoride compounds. Actual values may vary based on solvent and experimental conditions.
Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-aminonaphthalene-1-sulfonyl fluoride will produce a distinct signal. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (like nitrogen and the sulfonyl group) appearing at higher chemical shifts (downfield).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-Aminonaphthalene-1-Sulfonyl Fluoride
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135.0 - 140.0 |
| C-2 | 120.0 - 125.0 |
| C-3 | 110.0 - 115.0 |
| C-4 | 145.0 - 150.0 |
| C-4a | 125.0 - 130.0 |
| C-5 | 128.0 - 132.0 |
| C-6 | 124.0 - 128.0 |
| C-7 | 126.0 - 130.0 |
| C-8 | 122.0 - 126.0 |
| C-8a | 130.0 - 135.0 |
Note: These are estimated chemical shifts. The carbon attached to the sulfonyl fluoride (C-1) and the amino group (C-4) are expected to be significantly downfield.
Fluorine (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.orgnih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal. biophysics.org The sulfonyl fluoride (-SO₂F) group will give a distinct singlet in the ¹⁹F NMR spectrum. The chemical shift of this peak is a characteristic signature of the sulfonyl fluoride group and can be influenced by the electronic nature of the naphthalene ring. For aryl sulfonyl fluorides, the chemical shift typically appears in the range of +60 to +70 ppm relative to a CFCl₃ standard. rsc.org
Table 3: Predicted ¹⁹F NMR Chemical Shift for 4-Aminonaphthalene-1-Sulfonyl Fluoride
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| -SO₂F | +65 to +75 | Singlet |
To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of the protons on the naphthalene ring, for example, showing a correlation between H-2 and H-3, and between H-5, H-6, H-7, and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by linking the proton and carbon chemical shifts.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying key functional groups.
In the IR spectrum of 4-aminonaphthalene-1-sulfonyl fluoride, characteristic absorption bands would confirm the presence of the amino (-NH₂) and sulfonyl fluoride (-SO₂F) groups. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The sulfonyl group will show strong, characteristic asymmetric and symmetric stretching bands.
Raman spectroscopy would also detect these vibrational modes, and it is particularly sensitive to the non-polar bonds of the naphthalene ring system.
Table 4: Key IR and Raman Vibrational Frequencies for 4-Aminonaphthalene-1-Sulfonyl Fluoride
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Weak |
| Amino (-NH₂) | N-H Bend | 1600 - 1650 | Moderate |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Strong |
| Sulfonyl (-SO₂) | Asymmetric Stretch | 1370 - 1420 | Moderate |
| Sulfonyl (-SO₂) | Symmetric Stretch | 1180 - 1210 | Moderate |
| Sulfonyl Fluoride (S-F) | S-F Stretch | 800 - 850 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aminonaphthalene moiety is a well-known fluorophore, and its absorption properties are influenced by the substituent groups. The UV-Vis spectrum of 4-aminonaphthalene-1-sulfonyl fluoride is expected to show strong absorption bands in the ultraviolet and possibly the visible region, corresponding to π→π* transitions within the naphthalene ring system. The amino group, being an electron-donating group, will likely cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted naphthalene. The sulfonyl fluoride group, being electron-withdrawing, will also modulate these electronic transitions.
Table 5: Expected UV-Vis Absorption Maxima (λ_max) for 4-Aminonaphthalene-1-Sulfonyl Fluoride
| Solvent | Predicted λ_max (nm) | Associated Electronic Transition |
| Hexane | 320 - 340 | π→π |
| Ethanol | 330 - 350 | π→π |
| Acetonitrile | 325 - 345 | π→π* |
Note: The position of the absorption maxima can be sensitive to solvent polarity. A study on a similar compound, 4-Amino naphthalene-1-sulfonic acid-alginate, showed a dependence of the excitation and emission spectra on solvent polarity. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of 4-aminonaphthalene-1-sulfonyl fluoride through fragmentation analysis. The monoisotopic mass of 4-aminonaphthalene-1-sulfonyl fluoride (C₁₀H₈FNO₂S) is 225.02597 Da. uni.lu High-resolution mass spectrometry can confirm this molecular weight with high accuracy.
In practice, electrospray ionization (ESI) is a common method for generating ions of such polar compounds for MS analysis. nih.gov The process typically involves protonation to form the molecular ion [M+H]⁺. nih.gov Subsequent fragmentation (MS/MS or MSⁿ) induced by collision-induced dissociation (CID) provides structural information. The fragmentation pathways are predicted by applying cleavage and rearrangement rules, with the chemical plausibility of the resulting fragment ions often evaluated using semiempirical calculations. nih.gov
For 4-aminonaphthalene-1-sulfonyl fluoride, predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which are instrumental in identifying the compound in complex mixtures.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 226.03325 | 142.2 |
| [M+Na]⁺ | 248.01519 | 152.6 |
| [M-H]⁻ | 224.01869 | 145.7 |
| [M+NH₄]⁺ | 243.05979 | 161.7 |
| [M+K]⁺ | 263.98913 | 148.1 |
| [M+H-H₂O]⁺ | 208.02323 | 135.8 |
Data sourced from PubChem CID 87067450. uni.lu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of naphthalene sulfonyl fluorides.
Key data points obtained from a typical crystallographic analysis include:
Space Group: Describes the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.
Torsion Angles: Indicate the conformation of flexible parts of the molecule, such as the orientation of the sulfonyl fluoride group relative to the naphthalene ring. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₇NO₄S |
| Molecular Weight | 307.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5006 (3) |
| b (Å) | 13.7638 (8) |
| c (Å) | 20.2148 (14) |
| Volume (ų) | 1530.45 (16) |
| Z (Molecules per unit cell) | 4 |
Data from the crystallographic study of (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid. researchgate.net
Fluorescence Spectroscopy and Solvatochromism of Naphthalene Sulfonyl Fluorides
Naphthalene-based compounds, including sulfonyl fluorides, are often fluorescent, and their photophysical properties are highly sensitive to the local environment. This sensitivity makes them valuable as molecular probes.
Excitation and Emission Spectra Analysis
Fluorescence spectroscopy involves exciting a molecule at a specific wavelength (λ_ex) and measuring the resulting emitted light (λ_em) at a longer wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. For derivatives like 4-amino naphthalene-1-sulfonic acid, the spectral properties are significantly affected by the environment. researchgate.net For example, a study on an alginate polymer labeled with 4-amino naphthalene-1-sulfonic acid (AmNS) showed that the maximum excitation wavelength was located at 325 nm in water. researchgate.net The emission spectra provide information about the energy difference between the excited and ground states, which can be influenced by molecular structure and solvent interactions. evidentscientific.com
Quantum Yield Determinations
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is crucial for characterizing the performance of a fluorophore. For derivatives of aminonaphthalene sulfonic acid, quantum yield has been shown to be heavily dependent on solvent polarity. uob.edu.ly Research on an AmNS-labeled polymer demonstrated that the highest quantum efficiency values were obtained in more polar solvents like water, with a sharp decrease observed in less polar alcoholic solvents such as methanol (B129727) and butanol. researchgate.net This indicates that the solvent environment plays a critical role in modulating the non-radiative decay pathways of the excited state.
Solvent Polarity Effects on Fluorescence
Solvatochromism describes the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. Naphthalene sulfonyl derivatives often exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. uob.edu.ly
This phenomenon occurs because a polar fluorophore often has a larger dipole moment in the excited state than in the ground state. evidentscientific.com Following excitation, polar solvent molecules reorient themselves around the excited fluorophore in a process called solvent relaxation. evidentscientific.com This relaxation lowers the energy of the excited state, reducing the energy gap for emission and causing a red shift. evidentscientific.com Studies on 4-amino naphthalene-1-sulfonic acid derivatives have confirmed this behavior, showing a distinct shift in emission maxima from less polar to more polar solvents. researchgate.net This property makes such compounds useful as sensors for detecting medium polarity. uob.edu.ly
| Solvent | Relative Polarity | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) |
|---|---|---|---|
| Water | 1.000 | 325 | 490 |
| Methanol | 0.762 | 425 | 505 |
| Butanol | 0.586 | 429 | 510 |
Data adapted from a study on a polymer labeled with 4-Amino naphthalene-1-sulfonic acid. researchgate.net
Computational and Theoretical Investigations of 4 Aminonaphthalene 1 Sulfonyl Fluoride
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic distribution and the preferred three-dimensional arrangement of atoms.
Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by modeling its electron density. For 4-aminonaphthalene-1-sulfonyl fluoride (B91410), a DFT study would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.
The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), cc-pVTZ) is critical for the accuracy of the calculations. ccspublishing.org.cnuni.lu For similar aromatic sulfonyl compounds, functionals like B3LYP have been successfully used to obtain optimized geometries that are in good agreement with experimental data where available. ccspublishing.org.cn
A DFT geometry optimization of 4-aminonaphthalene-1-sulfonyl fluoride would yield key structural parameters. The results would resemble the illustrative data presented in the table below.
Illustrative DFT-Calculated Geometrical Parameters for 4-Aminonaphthalene-1-sulfonyl Fluoride Disclaimer: The following data is for illustrative purposes only and is based on typical values for similar molecular structures. It is not derived from actual computational results for 4-aminonaphthalene-1-sulfonyl fluoride.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | S-F | 1.59 Å |
| S=O | 1.43 Å | |
| C-S | 1.78 Å | |
| C-N | 1.40 Å | |
| Bond Angle | O=S=O | 120.5° |
| F-S-C | 105.2° | |
| O=S-C | 108.9° | |
| Dihedral Angle | C-C-S-F | 85.3° |
These calculations would also provide insights into the electronic properties, such as the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide very high accuracy, albeit at a significantly higher computational cost than DFT.
For a molecule of the size of 4-aminonaphthalene-1-sulfonyl fluoride, high-level ab initio calculations like CCSD(T) with a large basis set would be computationally demanding but would serve as a benchmark for validating the results from more cost-effective DFT methods. Such calculations are particularly useful for obtaining highly accurate energies and for studying systems where DFT might not be reliable.
Prediction of Spectroscopic Properties
Computational methods are powerful tools for predicting and interpreting various types of spectra. By simulating spectroscopic properties, researchers can aid in the identification and characterization of a compound.
Infrared (IR) Spectroscopy: Following a geometry optimization, frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide the vibrational frequencies and their corresponding intensities, which can be used to simulate the IR spectrum. For similar sulfonamide-containing molecules, DFT calculations have shown good agreement between computed and experimental IR spectra. ccspublishing.org.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) is another important application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical chemical shifts that, when properly referenced, can be a valuable aid in spectral assignment. nih.gov
UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). uni.lu These calculations yield the excitation energies and oscillator strengths for the electronic transitions, allowing for the simulation of the UV-Vis spectrum. For related aminonaphthalene sulfonic acids, TD-DFT has been used to study their electronic spectra. uni.lu
Illustrative Predicted Spectroscopic Data for 4-Aminonaphthalene-1-sulfonyl Fluoride Disclaimer: The following data is for illustrative purposes and represents the type of information that would be generated from computational predictions.
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | S=O stretch | 1380 cm⁻¹ |
| S-F stretch | 850 cm⁻¹ | |
| N-H stretch | 3400, 3500 cm⁻¹ | |
| ¹³C NMR | C-S | 145 ppm |
| C-N | 150 ppm | |
| UV-Vis Spectroscopy | λmax | 320 nm |
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Sulfonyl fluorides are known for their unique reactivity, particularly in reactions with nucleophiles, which is the basis for their use as chemical probes and in "click chemistry". nih.govnih.gov Computational modeling is an indispensable tool for elucidating the detailed mechanisms of these reactions.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Identifying the geometry and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods can be used to locate the TS on the potential energy surface. scm.com A successful TS search is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scm.com
For the reaction of 4-aminonaphthalene-1-sulfonyl fluoride with a nucleophile, computational studies would model the approach of the nucleophile to the sulfur atom and the subsequent displacement of the fluoride ion. The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction. Computational studies on the amidation of sulfonyl fluorides have shown activation barriers in the range of 20-21 kcal/mol. chemrxiv.org
Once a transition state has been identified, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, providing a detailed picture of the geometric changes that occur during the reaction. This analysis helps to confirm that the identified transition state indeed connects the desired reactants and products.
By mapping the energy landscape, computational studies can also identify any intermediate species that may be formed during the reaction. For example, in the reaction of sulfonyl fluorides, the possibility of a stepwise mechanism involving a pentacoordinate sulfur intermediate versus a concerted mechanism can be investigated. nih.gov
Illustrative Energy Profile for a Reaction of 4-Aminonaphthalene-1-sulfonyl Fluoride Disclaimer: This table represents a hypothetical energy profile for a generic reaction and is for illustrative purposes only.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +20.5 |
| Intermediate | +3.5 |
| Products | -15.0 |
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in predicting the chemical reactivity of molecules based on their structural and physicochemical properties. For 4-aminonaphthalene-1-sulfonyl fluoride, QSRR models would aim to correlate its reactivity, particularly the susceptibility of the sulfonyl fluoride group to nucleophilic attack, with various calculated molecular descriptors.
Detailed QSRR studies specifically focused on 4-aminonaphthalene-1-sulfonyl fluoride are not extensively documented in publicly available literature. However, the principles of QSRR can be applied to understand the key determinants of its reactivity. The reactivity of aryl sulfonyl fluorides is generally influenced by the electronic environment of the sulfonyl group.
A hypothetical QSRR study for a series of related aminonaphthalenesulfonyl fluorides might involve the calculation of quantum chemical descriptors. These descriptors would likely include:
Electronic Parameters: Such as the partial atomic charges on the sulfur and fluorine atoms, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally implies a higher susceptibility to nucleophilic attack. For some sulfur(VI) fluoride agents, the accessibility of the LUMO has been shown to control the reaction rate of the sulfur-fluoride exchange (SuFEx) process. nih.gov However, for certain classes of aromatic sulfonyl fluorides, this may not be the sole determining factor. nih.gov
Steric Parameters: Descriptors that quantify the steric hindrance around the sulfonyl fluoride group, which would affect the approach of a nucleophile.
The goal of such a study would be to derive a mathematical equation that links these descriptors to an experimentally observed reaction rate constant (k). An illustrative QSRR model might take the following form:
log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on S) + c₃(Steric Parameter)
Where c₀, c₁, c₂, and c₃ are coefficients determined through statistical regression analysis of a dataset of analogous compounds.
To illustrate the concept, the following interactive data table presents hypothetical data for a series of substituted naphthalenesulfonyl fluorides, which would be the basis for a QSRR analysis.
| Compound | Substituent at C4 | LUMO Energy (eV) | Partial Charge on Sulfur (e) | Reaction Rate Constant (k) (M⁻¹s⁻¹) |
| 1 | -NH₂ | -1.5 | +1.2 | 0.1 |
| 2 | -OH | -1.7 | +1.3 | 0.5 |
| 3 | -H | -1.4 | +1.1 | 0.05 |
| 4 | -NO₂ | -2.5 | +1.5 | 5.0 |
This table is for illustrative purposes to demonstrate the principles of a QSRR study.
In this hypothetical scenario, the electron-donating amino group in 4-aminonaphthalene-1-sulfonyl fluoride would be expected to increase the electron density on the naphthalene (B1677914) ring system, potentially modulating the electrophilicity of the sulfonyl sulfur and thus its reactivity.
Conformation Analysis and Conformational Preferences
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. A conformation analysis of 4-aminonaphthalene-1-sulfonyl fluoride would focus on the rotational barriers around its key single bonds and the resulting spatial arrangements of its functional groups.
The primary conformational flexibility in 4-aminonaphthalene-1-sulfonyl fluoride arises from the rotation around two key bonds:
The C(1)-S bond , which connects the sulfonyl fluoride group to the naphthalene ring.
The C(4)-N bond , which connects the amino group to the naphthalene ring.
The rotation around the C(1)-S bond will determine the orientation of the sulfonyl fluoride group relative to the plane of the naphthalene ring. Due to steric interactions between the oxygen and fluorine atoms of the sulfonyl group and the hydrogen atom at the peri position (C8) of the naphthalene ring, certain conformations will be energetically favored over others. This is a common feature in peri-substituted naphthalene derivatives.
Similarly, rotation around the C(4)-N bond will influence the orientation of the amino group. However, the energy barrier for this rotation is expected to be relatively low.
Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface as a function of the dihedral angles defining these rotations. This allows for the identification of low-energy conformers and the transition states that separate them.
The key dihedral angle to consider for the sulfonyl fluoride group is the C(2)-C(1)-S-O angle. For the amino group, the relevant dihedral angle would be C(3)-C(4)-N-H.
An illustrative data table summarizing the results of a hypothetical conformational analysis is presented below. The energies are relative to the most stable conformer.
| Conformer | Dihedral Angle C(2)-C(1)-S-F (°) | Dihedral Angle H-N-C(4)-C(3) (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 60 | 0 | 0.0 |
| B | 180 | 0 | 2.5 |
| C | -60 | 0 | 0.0 |
| D | 0 | 0 | 3.0 |
This table is for illustrative purposes to demonstrate the likely outcomes of a conformational analysis.
In this hypothetical analysis, the most stable conformations (A and C) would likely involve the fluorine atom of the sulfonyl group being oriented away from the C8 hydrogen to minimize steric clash. The planarity of the amino group with the naphthalene ring (dihedral angle of 0°) would be favored due to electronic conjugation. The energy barriers between these conformers would dictate the conformational dynamics of the molecule at a given temperature. Understanding these conformational preferences is crucial for modeling how the molecule might interact with biological targets.
Applications of 4 Aminonaphthalene 1 Sulfonyl Fluoride in Chemical Sciences
As Versatile Reagents in Organic Synthesis
In the realm of organic synthesis, the reactivity of the sulfonyl fluoride (B91410) and amino moieties allows 4-aminonaphthalene-1-sulfonyl fluoride to serve as a versatile precursor and building block.
The structural framework of 4-aminonaphthalene-1-sulfonyl fluoride, featuring a rigid naphthalene (B1677914) core with two distinct functional groups, makes it an attractive starting point for synthesizing complex molecules. The amino group can undergo a wide range of chemical transformations, such as acylation, alkylation, or diazotization, to introduce new functionalities. Simultaneously or sequentially, the sulfonyl fluoride group can be used in coupling reactions. This dual reactivity allows chemists to build elaborate molecular structures in a controlled manner. For instance, the naphthalene portion can be incorporated into larger polycyclic aromatic systems or serve as a scaffold for assembling dyes, molecular sensors, or materials with specific optoelectronic properties.
The sulfonyl fluoride group (-SO₂F) is a key functional group in modern organic synthesis, particularly as a stable yet reactive precursor for a variety of other sulfur-containing functional groups. It is significantly more stable to hydrolysis than the corresponding sulfonyl chloride, which simplifies handling and purification. d-nb.infoorganic-chemistry.org This stability, combined with its reactivity towards strong nucleophiles, makes 4-aminonaphthalene-1-sulfonyl fluoride an excellent precursor for derivatives like sulfonamides and sulfonate esters.
The synthesis of these derivatives often utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of highly reliable and selective reactions. researchgate.net By reacting 4-aminonaphthalene-1-sulfonyl fluoride with various primary or secondary amines, a diverse library of N-substituted sulfonamides can be generated. d-nb.info Similarly, reaction with phenols or alcohols in the presence of a suitable catalyst yields the corresponding sulfonate esters. researchgate.net These synthetic methods are robust and often proceed with high yield, allowing for the modular assembly of new chemical entities built upon the 4-aminonaphthylsulfonamide or sulfonate ester core. nih.govrsc.org
In Chemical Biology as Mechanistic Probes and Tools
The unique reactivity of the sulfonyl fluoride group has positioned it as a "privileged warhead" in chemical biology. nih.govrsc.org Its ability to form stable covalent bonds with specific amino acid residues in proteins, while remaining relatively inert in aqueous environments, is a key advantage. nih.govnih.gov 4-Aminonaphthalene-1-sulfonyl fluoride serves as a valuable scaffold for designing chemical probes to study biological processes.
Sulfonyl fluorides are effective electrophiles for the covalent modification of proteins. nih.govjenabioscience.com They can react with the nucleophilic side chains of several amino acids, including serine, threonine, lysine (B10760008), and tyrosine, often found in enzyme active sites or protein-protein interaction interfaces. rsc.orgnih.govenamine.net The 4-aminonaphthalene-1-sulfonyl fluoride moiety can be directed to a specific location within a protein's binding pocket. Once positioned, the sulfonyl fluoride group reacts with a nearby nucleophilic residue, forming an irreversible covalent bond.
This covalent labeling is instrumental for gaining structural insights. The naphthalene core is inherently fluorescent, allowing the labeled protein to be visualized and tracked. Furthermore, the stability of the resulting sulfonyl-protein adduct permits the isolation and analysis of the modified protein, for example, through mass spectrometry, to identify the precise site of modification. This information is critical for mapping binding sites, understanding protein-ligand interactions, and elucidating enzyme mechanisms.
Activity-based protein profiling (ABPP) is a powerful strategy used to study enzyme function directly in complex biological systems. This technique relies on activity-based probes (ABPs), which are small molecules that typically consist of a reactive group (a "warhead"), a recognition element, and a reporter tag (e.g., a fluorophore or an affinity handle like biotin (B1667282) or an alkyne).
Sulfonyl fluorides are excellent warheads for ABPs targeting certain enzyme classes, particularly serine proteases. nih.govnih.gov 4-Aminonaphthalene-1-sulfonyl fluoride can be readily converted into an ABP. The amino group provides a convenient handle for attaching a reporter tag via a linker, while the sulfonyl fluoride group acts as the reactive warhead that covalently modifies the active site of a target enzyme. nih.gov For example, an alkyne tag can be installed on the amino group, allowing for subsequent "click chemistry" ligation to a fluorescent dye or biotin for visualization or enrichment. nih.gov Such probes allow for the selective labeling and identification of active enzymes within the proteome, providing a direct readout of enzyme activity and enabling mechanistic studies. enamine.netnih.gov
Bioconjugation, the process of linking molecules to biomolecules such as proteins or DNA, is a cornerstone of chemical biology and drug development. Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for this purpose, valued for its efficiency and biocompatibility. nih.govnih.govresearchgate.net The reactions can proceed under mild, aqueous conditions, which are essential for maintaining the structure and function of biological macromolecules. nih.govzendy.io
The sulfonyl fluoride moiety of 4-aminonaphthalene-1-sulfonyl fluoride is an ideal handle for SuFEx-mediated bioconjugation. researchgate.netnih.gov It can react specifically with nucleophilic groups on a biomolecule, such as the amine group of a lysine residue on a protein or an amine-tagged oligonucleotide, to form a stable sulfonamide linkage. nih.govresearchgate.net This allows the 4-aminonaphthalene core to be precisely attached to a target biomolecule. The bifunctional nature of the compound also permits its use as a linker, where the amino group can be pre-functionalized before the SuFEx reaction connects the entire construct to a biological target. This strategy is employed in creating DNA-encoded libraries and modifying proteins with specific functionalities. nih.gov
Data Tables
Table 1: Summary of Applications
| Field | Application Area | Specific Use of 4-Aminonaphthalene-1-sulfonyl fluoride |
|---|---|---|
| Organic Synthesis | Building Blocks | Serves as a scaffold for constructing complex polycyclic systems and functional materials. |
| Precursor Chemistry | Acts as a stable starting material for synthesizing sulfonamides and sulfonate esters via SuFEx. researchgate.net | |
| Chemical Biology | Covalent Labeling | Irreversibly modifies nucleophilic amino acid residues (e.g., Lys, Ser, Tyr) in proteins for structural studies. nih.govnih.gov |
| Activity-Based Probes | Functions as the core of ABPs to target and identify active enzymes like serine proteases. enamine.netnih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-aminonaphthalene-1-sulfonyl fluoride |
| 4-aminonaphthalene-1-sulfonic acid |
| (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) |
| Phenylmethylsulfonyl fluoride (PMSF) |
| Sulfonamides |
| Sulfonate esters |
| Biotin |
| Thionyl tetrafluoride |
| Sulfuryl fluoride |
| Ethenesulfonyl fluoride |
| Iminosulfur oxydifluorides |
| Sulfamides |
| Sulfuramidimidoyl fluoride |
| Sulfurofluoridoimidates |
| Serine |
| Threonine |
| Lysine |
| Tyrosine |
| Cysteine |
| Histidine |
| Dasatinib |
Design of Fluorescent Chemical Probes for Cellular Studies (excluding biological effects)
The 4-aminonaphthalene-1-sulfonyl fluoride scaffold serves as a foundational component in the design of fluorescent chemical probes due to the inherent fluorescence of the aminonaphthalene group and the specific reactivity of the sulfonyl fluoride moiety. The design principle hinges on the sulfonyl fluoride (-SO₂F) group, which acts as a highly efficient and selective reactive group for covalent bonding. nih.gov This group is notably effective for affinity labeling, a technique used to identify and study the binding sites of macromolecules like proteins.
In probe design, the sulfonyl fluoride can target and form stable covalent bonds with multiple nucleophilic amino acid residues, including lysine, tyrosine, serine, and threonine, which are often present in the binding sites of proteins. nih.gov This reactivity makes arylsulfonyl fluorides, such as 4-aminonaphthalene-1-sulfonyl fluoride, powerful tools for creating probes that can covalently capture target proteins, even from complex mixtures like cell lysates. nih.gov The covalent and stable nature of the bond formed by the sulfonyl fluoride group offers an advantage over other labeling methods, such as those using arylazide photoaffinity labels, by providing more efficient and selective labeling. nih.gov The incorporation of sulfonamide-containing naphthalimide derivatives has also been explored for developing probes for fluorescent imaging. mdpi.comnih.gov
In Advanced Analytical Methodologies
In analytical chemistry, particularly in chromatography, derivatization is a key strategy to improve the detection and separation of analytes. 4-Aminonaphthalene-1-sulfonyl fluoride functions as a derivatizing agent, analogous to the classic reagent dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). The primary function of such agents is to chemically modify analytes that have poor detection characteristics or are unsuitable for a specific chromatographic method. nih.gov
The sulfonyl fluoride group on the compound readily reacts with primary and secondary amine functional groups present in analytes like biogenic amines or amino acids. This reaction attaches the bulky and relatively nonpolar aminonaphthalene group to the analyte molecule. In the context of gas chromatography (GC), this derivatization decreases the polarity of the amine compounds, making them more volatile and suitable for analysis on GC columns. nih.gov For reversed-phase liquid chromatography (RPLC), the addition of the naphthalene group enhances the hydrophobicity of polar analytes like short-chain fatty acids, leading to improved retention and separation on the column. nih.gov
| Analyte Functional Group | Reactive Site on Derivatizing Agent | Effect of Derivatization | Applicable Chromatography Technique |
| Primary Amines (-NH₂) | Sulfonyl Fluoride (-SO₂F) | Increased hydrophobicity, addition of a fluorophore | Reversed-Phase LC, GC |
| Secondary Amines (-NHR) | Sulfonyl Fluoride (-SO₂F) | Increased hydrophobicity, addition of a fluorophore | Reversed-Phase LC, GC |
| Carboxylic Acids (-COOH) * | Sulfonyl Fluoride (-SO₂F) | Enhanced MS response, improved retention for short chains | Reversed-Phase LC-MS |
Note: While direct reaction with carboxylic acids is less common, related sulfonyl-based reagents are designed to target this group, highlighting the versatility of the core concept. nih.gov
Closely linked to its role as a derivatizing agent, 4-aminonaphthalene-1-sulfonyl fluoride is used for fluorescent tagging, enabling the detection of analytes at very low concentrations (trace analysis). The 4-aminonaphthalene moiety is a fluorophore, meaning it absorbs light at a specific wavelength and emits it at a longer wavelength.
When an analyte is "tagged" using 4-aminonaphthalene-1-sulfonyl fluoride, the fluorescent aminonaphthalene group is permanently attached. This allows the derivatized molecule to be detected by highly sensitive fluorescence detectors used in high-performance liquid chromatography (HPLC) and other analytical systems. This method significantly lowers the limit of detection compared to standard methods like UV-Vis absorption. The high efficiency of the sulfonyl fluoride group in forming covalent links makes it particularly useful for labeling and enriching low-abundance proteins from complex biological samples for subsequent analysis. nih.gov
The photophysical properties of the 4-aminonaphthalene fluorophore are sensitive to its immediate chemical environment, a phenomenon known as solvatochromism. This property is exploited in the development of sensing materials. When the core structure of 4-aminonaphthalene sulfonic acid (a close derivative) is incorporated into a polymer matrix, such as alginate, the resulting material can act as a sensor for solvent polarity. researchgate.net
Research has shown that a 4-aminonaphthalene-1-sulfonic acid-alginate (AmNS-ALG) polymer exhibits positive solvatochromism. researchgate.net This means that the wavelength of its maximum fluorescence emission shifts to longer wavelengths (a red shift) as the polarity of the surrounding solvent decreases. For instance, the fluorescence emission and excitation intensities are markedly higher in highly polar water compared to less polar alcoholic solvents like methanol (B129727) and butanol. researchgate.net This predictable change in fluorescence allows the material to be used to measure the polarity of a medium. researchgate.net
| Solvent | Relative Polarity | Fluorescence Emission Wavelength (λem) | Solvatochromic Shift |
| Water | High | Lower Wavelength | Reference |
| Methanol | Medium | Intermediate Wavelength | Red Shift vs. Water |
| Butanol | Low | Higher Wavelength | Red Shift vs. Methanol |
This table illustrates the principle of positive solvatochromism observed in a 4-aminonaphthalene-labeled polymer, based on findings from a study on AmNS-ALG. researchgate.net
Applications in Materials Science and Polymer Chemistry
4-Aminonaphthalene-1-sulfonyl fluoride is a bifunctional molecule, containing both an amine group (-NH₂) and a sulfonyl fluoride group (-SO₂F), making it a candidate for use as a monomer in polymer synthesis. The presence of these two different reactive sites allows for its incorporation into polymer chains through various mechanisms.
The primary amine group allows the molecule to act as a monomer in step-growth polymerization reactions. For example, it can react with diacyl chlorides in an interfacial polymerization process to form a thin-film composite polyamide layer, a common structure for separation membranes. nih.gov This is analogous to the use of other amine-containing monomers like m-phenylenediamine (B132917) in membrane fabrication. nih.gov
Functionalization of Polymer Scaffolds
The functionalization of polymer scaffolds is a critical process in materials science, aiming to impart new properties or functionalities to existing polymers. The covalent attachment of specific chemical moieties can dramatically alter a polymer's surface chemistry, biocompatibility, and electronic or optical properties. While direct studies on 4-aminonaphthalene-1-sulfonyl fluoride for this purpose are not extensively documented, the principles of its application can be inferred from studies on closely related compounds, such as 4-aminonaphthalene-1-sulfonic acid.
The sulfonyl fluoride group of 4-aminonaphthalene-1-sulfonyl fluoride is a highly reactive functional group that can serve as an anchor for grafting the molecule onto polymer backbones. Polymers containing nucleophilic groups, such as hydroxyl (-OH), amino (-NH2), or thiol (-SH) groups, can react with the sulfonyl fluoride to form stable covalent bonds (sulfonamides, sulfonates, or thioesters, respectively). This reaction provides a straightforward method for modifying the surface of various polymer scaffolds.
A pertinent example of this concept is the modification of alginate, a naturally occurring polysaccharide polymer. Research has been conducted on the covalent attachment of a similar compound, 4-aminonaphthalene-1-sulfonic acid, to the alginate backbone. researchgate.net In this study, the sulfonic acid was activated to facilitate its reaction with the hydroxyl groups of the alginate. The resulting functionalized polymer, AmNS-ALG, exhibited interesting spectroscopic properties. researchgate.net This work demonstrates the potential of using the aminonaphthalene sulfonyl moiety to functionalize biopolymer scaffolds. The resulting materials could find applications in areas such as biomedical engineering and sensing. researchgate.net
The table below summarizes the key aspects of a study on a related compound, illustrating the potential for polymer scaffold functionalization.
| Polymer Scaffold | Functionalizing Agent | Key Findings | Potential Applications |
| Alginate | 4-Aminonaphthalene-1-sulfonic acid (AmNS) | Covalent attachment of the AmNS moiety to the alginate backbone was achieved. The resulting AmNS-ALG polymer exhibited solvent-dependent fluorescence (solvatochromism). researchgate.net | Medium polarity sensors, fluorescent probes for studying polymer conformations. researchgate.net |
The introduction of the aminonaphthalene moiety can impart desirable properties to the polymer scaffold, such as hydrophilicity, and can also serve as a platform for further chemical modifications via the amino group. The naphthalene core itself can enhance the thermal stability and mechanical properties of the host polymer.
Synthesis of Photoactive or Electroactive Materials
The unique electronic structure of the naphthalene ring system makes it an excellent building block for the synthesis of photoactive and electroactive materials. These materials can interact with light by absorbing or emitting photons, or they can conduct electricity, making them suitable for a wide range of applications in electronics, optoelectronics, and sensing. The presence of both an electron-donating amino group and an electron-withdrawing sulfonyl group on the naphthalene core of 4-aminonaphthalene-1-sulfonyl fluoride can further enhance these properties.
Photoactive Materials:
The aminonaphthalene core is a well-known fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. This property is highly dependent on the chemical environment and the substituents on the naphthalene ring. By incorporating 4-aminonaphthalene-1-sulfonyl fluoride into larger molecular structures or polymer chains, it is possible to create novel fluorescent materials.
Research on related aminonaphthalene derivatives has demonstrated their utility in creating fluorescent probes and dyes. For instance, the fluorescence of materials synthesized from 4-aminonaphthalene-1-sulfonic acid has been shown to be sensitive to the polarity of the surrounding solvent. researchgate.net This solvatochromic behavior is a hallmark of photoactive materials and can be exploited for sensing applications. researchgate.net The quantum yield of fluorescence, a measure of the efficiency of the emission process, is also a critical parameter that can be tuned through chemical design. researchgate.net
Electroactive Materials:
Electroactive materials, particularly conducting polymers, are of significant interest for applications such as sensors, actuators, and organic electronics. The polymerization of aromatic amines is a common method for producing conducting polymers. The amino group on 4-aminonaphthalene-1-sulfonyl fluoride provides a handle for oxidative or electrochemical polymerization.
Studies on the electrochemical polymerization of aminonaphthalene sulfonic acids have shown that these monomers can be used to create conducting polymer films on electrode surfaces. researchgate.net These films exhibit electroactivity, meaning their conductivity can be modulated by an applied electrical potential. The properties of the resulting polymer, such as its conductivity and stability, are influenced by the structure of the monomer and the polymerization conditions. researchgate.net The sulfonyl group in these polymers can also contribute to their processability and can be used to further modify the material's properties.
The table below presents findings from research on the synthesis of electroactive polymers using a related aminonaphthalene compound.
| Monomer | Polymerization Method | Resulting Material | Key Properties and Applications |
| 4-Aminonaphthalene-1-sulfonic acid (4AN1SA) | Electrochemical Polymerization | Poly(4-aminonaphthalene-1-sulfonic acid) film on a glassy carbon electrode | The polymer film exhibits electrochemical activity. researchgate.net It has been investigated for the development of electrochemical sensors. researchgate.net |
The incorporation of the 4-aminonaphthalene-1-sulfonyl fluoride moiety into polymer backbones or its use as a monomer for polymerization offers a promising route to novel photoactive and electroactive materials with tailored properties for a variety of advanced applications.
Future Directions and Emerging Research Avenues for 4 Aminonaphthalene 1 Sulfonyl Fluoride
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of 4-aminonaphthalene-1-sulfonyl fluoride (B91410) will increasingly prioritize environmental stewardship. Traditional methods for producing sulfonyl fluorides often rely on hazardous reagents and organic solvents. digitellinc.comsciencedaily.com Emerging research, however, points toward more sustainable alternatives that reduce environmental impact and enhance safety.
Future synthetic strategies will likely focus on:
Aqueous Synthesis: Leveraging water as a reaction medium is a primary goal for green chemistry. digitellinc.comrsc.org Recent breakthroughs have shown that using surfactant-based catalytic systems can enable nucleophilic fluorination of sulfonyl chlorides in water, achieving high conversion rates. digitellinc.com Adapting this approach for the final fluorination step in the synthesis of 4-aminonaphthalene-1-sulfonyl fluoride from its sulfonyl chloride precursor could eliminate the need for toxic organic solvents.
Safer Fluorinating Agents: The conversion of sulfonic acids or their derivatives directly to sulfonyl fluorides offers a more direct route. nih.govrsc.org The use of solid, bench-stable deoxyfluorinating agents like Xtalfluor-E® presents a milder and easier-to-handle alternative to traditional, often gaseous or highly toxic, reagents. rsc.org
Novel One-Pot Processes: Researchers have developed efficient one-pot methods starting from stable substrates like thiols and disulfides, using green oxidants and potassium fluoride as the sole fluorine source. acs.orgosaka-u.ac.jp These processes generate non-toxic salts as by-products, aligning with green chemistry principles. sciencedaily.comosaka-u.ac.jp Applying this to an amino-naphthalene thiol precursor could streamline the synthesis of 4-aminonaphthalene-1-sulfonyl fluoride.
| Parameter | Traditional Route (Example) | Prospective Greener Route |
|---|---|---|
| Starting Material | 4-Aminonaphthalene-1-sulfonic acid | 4-Aminonaphthalene thiol or disulfide |
| Key Reagents | Thionyl chloride, Potassium fluoride (in organic solvent) | Green oxidant (e.g., NaOCl·5H₂O), Potassium fluoride (in water) |
| Solvent | Acetonitrile, Dichloromethane | Water, Acetic Acid acs.org |
| By-products | SO₂, HCl, organic waste | NaCl, KCl sciencedaily.comosaka-u.ac.jp |
| Process Steps | Multi-step, isolation of intermediates | Potential for one-pot synthesis acs.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing represents a significant leap forward in chemical synthesis, offering enhanced safety, scalability, and reproducibility. For the synthesis and application of 4-aminonaphthalene-1-sulfonyl fluoride, this integration is a promising future direction.
Flow chemistry has been successfully used for the electrochemical synthesis of sulfonyl fluorides, coupling thiols with potassium fluoride. researchgate.netresearchgate.net This method operates at room temperature and can dramatically reduce reaction times from hours to minutes. researchgate.net Such a setup could be adapted for the continuous production of 4-aminonaphthalene-1-sulfonyl fluoride, minimizing handling of potentially hazardous intermediates.
Furthermore, automated platforms can integrate this synthesis with subsequent reactions. youtube.com For instance, a flow system could be designed to first synthesize the sulfonyl fluoride and then directly introduce it into a second reactor for a SuFEx (Sulfur(VI) Fluoride Exchange) reaction, creating a "telescoped" process that generates complex molecules without intermediate isolation steps. researchgate.netuva.nl This approach is ideal for creating libraries of derivatives for screening in drug discovery or materials science. youtube.comamidetech.com
Exploration of Novel SuFEx Click Reactions with Unconventional Substrates
The sulfonyl fluoride group is a cornerstone of SuFEx click chemistry, a set of highly efficient and reliable reactions for linking molecules. researchgate.netrsc.org While SuFEx typically involves reactions with phenols and amines, a key area of future research will be to expand the scope of this reaction for 4-aminonaphthalene-1-sulfonyl fluoride to include unconventional substrates.
This exploration could involve:
Carbon Nucleophiles: Expanding beyond traditional heteroatom nucleophiles to include reactions with various carbon-based nucleophiles would open up new avenues for creating novel carbon-sulfur bonds.
Less Reactive Nucleophiles: Developing catalytic systems to activate the S-F bond of 4-aminonaphthalene-1-sulfonyl fluoride towards less reactive nucleophiles, such as specific alcohols or hindered amines, is a significant challenge. Recent work on catalysts like N-heterocyclic carbenes (NHCs) and hindered guanidine (B92328) bases shows promise in accelerating SuFEx reactions. nih.govacs.org
Unusual Reaction Conditions: Investigating SuFEx reactions under non-traditional conditions, such as in deep eutectic solvents or via mechanochemical activation, could lead to new reactivity patterns and more sustainable processes.
Deconstructive Reactions: Research has shown that some sulfonyl fluorides, such as those attached to an oxetane (B1205548) ring, can undergo unexpected defluorosulfonylative reactions where the SO₂F group acts as a leaving group. springernature.com Exploring if similar non-canonical reactivity can be induced with 4-aminonaphthalene-1-sulfonyl fluoride under specific conditions could lead to entirely new synthetic applications.
Design of Multi-Functional Probes Incorporating the 4-Aminonaphthalene-1-Sulfonyl Fluoride Moiety
The combination of the environmentally sensitive naphthalene (B1677914) fluorophore and the protein-reactive sulfonyl fluoride warhead makes 4-aminonaphthalene-1-sulfonyl fluoride an ideal scaffold for creating multi-functional chemical probes. nih.govnih.gov Naphthalene derivatives are known for their excellent photophysical properties, including high quantum yields and photostability. nih.gov
Future research will likely focus on designing probes where:
Fluorescence is "Turn-On": The probe could be designed to be non-fluorescent initially, with the fluorescence "turning on" upon covalent binding to a target protein. This change could result from a conformational change or an alteration in the electronic environment of the naphthalene ring system upon reaction.
Ratiometric Sensing: By modifying the naphthalene core, probes could be developed that exhibit a shift in their emission wavelength upon binding, allowing for ratiometric detection that is independent of probe concentration. mdpi.com
Targeted Delivery: The amino group on the naphthalene ring provides a convenient handle for attaching targeting ligands (e.g., peptides, small molecules) that can direct the probe to specific organelles, cells, or tissues. rsc.orgnih.gov
Dual-Purpose Probes: Probes could be engineered to not only report on the presence of a target but also to modulate its function. For example, a probe could bind to the active site of an enzyme, report its location via fluorescence, and simultaneously act as an inhibitor. nih.gov
Advanced Spectroscopic Studies for Dynamic Processes and Interactions
A deeper understanding of the reaction dynamics and intermolecular interactions of 4-aminonaphthalene-1-sulfonyl fluoride is crucial for optimizing its applications. Advanced spectroscopic techniques will be instrumental in these investigations.
Future studies could employ:
Time-Resolved Fluorescence Spectroscopy: To study the excited-state dynamics of the naphthalene moiety and how they are affected by the local environment before and after covalent bond formation. This can provide insights into the polarity and dynamics of a protein's active site.
2D NMR Spectroscopy: Techniques like HSQC and HMBC can be used to precisely map the binding site of the probe on a target protein by observing changes in the chemical shifts of both the ligand and the protein residues upon covalent adduct formation.
Advanced Mass Spectrometry: Techniques such as native mass spectrometry can be used to study the non-covalent interactions of the probe with its target protein before the covalent reaction occurs, providing a complete picture of the binding event.
Computational-Guided Design of Next-Generation Analogues for Specific Chemical Applications
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the design of new functional molecules. acs.orgresearchgate.net For 4-aminonaphthalene-1-sulfonyl fluoride, computational methods can guide the development of next-generation analogues with tailored properties.
Key computational approaches will include:
Predicting Reactivity: Quantum mechanics (QM) calculations can be used to model the transition states of SuFEx reactions, helping to predict the reactivity of 4-aminonaphthalene-1-sulfonyl fluoride and its analogues with different nucleophiles. nih.govnih.gov This allows for the pre-screening of candidates before undertaking synthetic work.
Virtual Screening and Docking: Covalent docking algorithms can predict how analogues of 4-aminonaphthalene-1-sulfonyl fluoride will bind to specific protein targets. researchgate.netnih.gov This is particularly valuable in drug discovery for identifying which derivatives are most likely to have high affinity and selectivity for a target of interest. rsc.org
Tuning Photophysical Properties: Time-dependent density functional theory (TD-DFT) can predict the absorption and emission spectra of new analogues. This allows for the in silico design of probes with specific desired colors or solvatochromic shifts.
| Modification Site on Naphthalene Core | Potential Substituent | Target Property to Investigate | Computational Method |
|---|---|---|---|
| Amino Group (Position 4) | Alkyl chains, Targeting moieties | Solubility, Bio-localization, Binding Affinity | Molecular Dynamics (MD), Covalent Docking |
| Aromatic Ring (Positions 2, 5, 6, 7, 8) | Electron-donating/-withdrawing groups | Fluorescence Wavelength (λmax), Quantum Yield | Time-Dependent DFT (TD-DFT) |
| Sulfonyl Fluoride Group | Bioisosteric replacements (e.g., fluorosulfate) | Reactivity, Hydrolytic Stability | Quantum Mechanics (QM) |
By systematically pursuing these future research directions, the scientific community can unlock the full potential of 4-aminonaphthalene-1-sulfonyl fluoride, paving the way for new discoveries in chemical synthesis, materials science, and chemical biology.
Q & A
Q. Methodological Answer :
Target Selection : Focus on serine hydrolases or proteases, as sulfonyl fluorides are potent covalent inhibitors.
Assay Design :
- Kinetic Analysis : Measure IC₅₀ values using fluorogenic substrates (e.g., AMC-coupled peptides).
- Mass Spec Confirmation : Detect covalent adducts via LC-MS after incubating enzymes with the compound .
Negative Controls : Use hydrolyzed sulfonic acid derivatives to rule out non-specific effects .
Advanced Question: How can researchers optimize the use of 4-aminonaphthalene-1-sulfonyl fluoride in polymer chemistry applications?
Methodological Answer :
The compound serves as a crosslinking agent due to its dual reactivity:
Step-Growth Polymerization : Combine with diamine monomers (e.g., ethylenediamine) in DMF at 60°C.
- Key Parameter : Stoichiometric balance (1:1 sulfonyl fluoride:amine) to avoid branching .
Post-Polymerization Modification : React residual sulfonyl fluoride groups with functional amines (e.g., PEG-NH₂) to introduce hydrophilicity .
Advanced Question: What strategies address discrepancies in crystallographic data for sulfonyl fluoride derivatives?
Q. Methodological Answer :
Data Validation : Cross-check unit cell parameters (e.g., a = 7.0456 Å, b = 12.4789 Å from single-crystal XRD ) against computational models (e.g., Mercury CSD).
Thermal Analysis : Perform TGA/DSC to confirm phase purity and rule out solvent inclusion artifacts .
Collaborative Verification : Share datasets via platforms like CCDC or ICSD for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
